
Demethylaristofolin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethylaristofolin E is a natural product found in Aristolochia manshuriensis with data available.
科学的研究の応用
Bioactive Compounds in Aristolochia Species
Research into the stems of Aristolochia manshuriensis led to the isolation of 28 compounds, including Demethylaristofolin E. This study aimed to uncover bioactive compounds with potential applications in treating various diseases. Although the specific applications of this compound were not detailed, its identification suggests a potential for further investigation into its bioactivities and applications in scientific research (P. Wu, Gwo-Ching Su, Tian-Shung Wu, 2003).
Antibacterial Properties
Another study highlighted the isolation of a new denitroaristolochic acid, Demethylaristofolin C, along with other compounds from the tubers of Stephania succifera. These compounds demonstrated antibacterial activities against various strains of Staphylococcus aureus. Although this study focuses on a related compound, Demethylaristofolin C, it points towards a broader research interest in the Aristolochia and Stephania genera for their potential applications in addressing bacterial infections (De-Lan Yang et al., 2013).
Epigenetic Treatment of Hematopoietic Malignancies
Demethylating agents, which may include compounds like this compound, are explored for their effects on clinical response, methylation, and the immune system in solid tumors. While the study does not mention this compound directly, it emphasizes the significance of demethylating agents in cancer treatment, suggesting potential research pathways for understanding the mechanisms and applications of these compounds in therapeutic contexts (J. F. Linnekamp et al., 2017).
Potential in Cancer Therapy
The exploration of DNA demethylating agents in cancer therapy, including their effects on activating a toxic cellular antiviral program through transcriptional activation of endogenous retroviral sequences, presents a fascinating area of research. This study provides insight into how demethylating agents, potentially including compounds like this compound, could be utilized to target cancer cells by inducing viral mimicry and activating specific immune pathways (J. Licht, 2015).
特性
IUPAC Name |
naphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-16(18)12-7-13-15(20-8-19-13)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUQFQPHGUCFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=CC4=CC=CC=C43)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
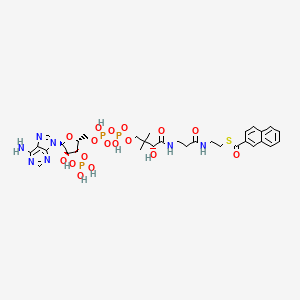
![[Mo(CO)Cp2]](/img/structure/B1246116.png)

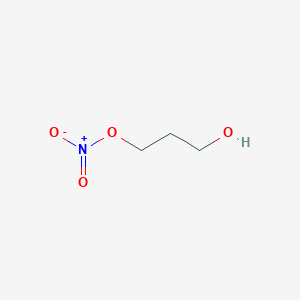
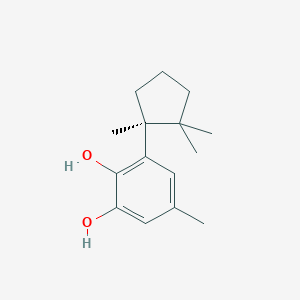
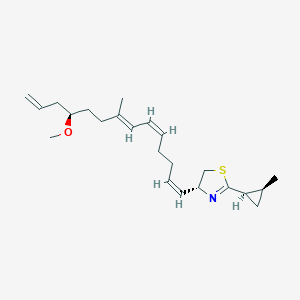
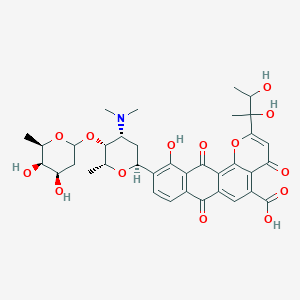

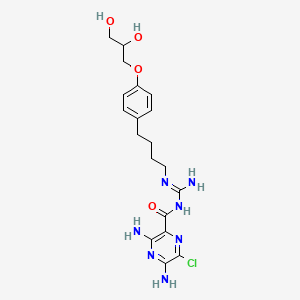

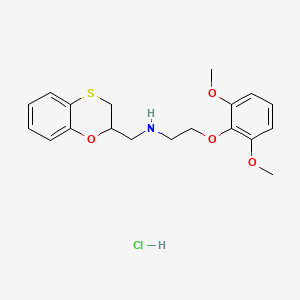
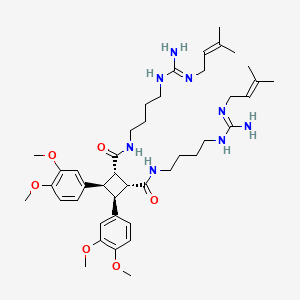
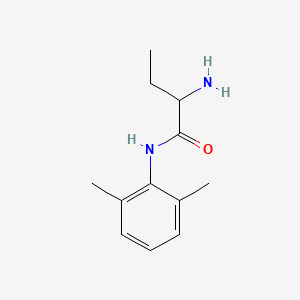
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
